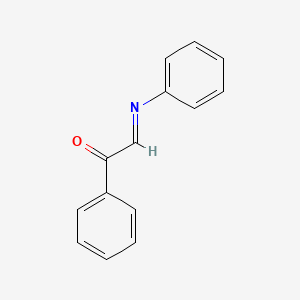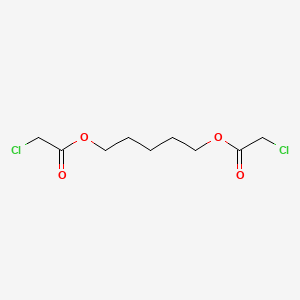
Pentane-1,5-diyl bis(chloroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-1,5-diyl bis(chloroacetate) is a chemical compound with the molecular formula C9H14Cl2O4. It is an ester derivative of pentane-1,5-diol and chloroacetic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-1,5-diyl bis(chloroacetate) can be synthesized through the esterification reaction between pentane-1,5-diol and chloroacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of pentane-1,5-diyl bis(chloroacetate) involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-1,5-diyl bis(chloroacetate) undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester bonds in pentane-1,5-diyl bis(chloroacetate) can be hydrolyzed under acidic or basic conditions to yield pentane-1,5-diol and chloroacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or amines are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride may be used, depending on the desired transformation.
Major Products
Substitution Reactions: The major products include substituted esters or amides, depending on the nucleophile used.
Hydrolysis: The primary products are pentane-1,5-diol and chloroacetic acid.
Wissenschaftliche Forschungsanwendungen
Pentane-1,5-diyl bis(chloroacetate) has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It serves as a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a crosslinking agent in polymer manufacturing.
Wirkmechanismus
The mechanism of action of pentane-1,5-diyl bis(chloroacetate) primarily involves its reactivity towards nucleophiles. The chloroacetate groups are electrophilic and can react with nucleophiles to form new covalent bonds. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar in structure but with a shorter carbon chain.
Hexane-1,6-diyl bis(chloroacetate): Similar in structure but with a longer carbon chain.
Pentane-1,5-diyl bis(bromoacetate): Similar in structure but with bromoacetate groups instead of chloroacetate.
Uniqueness
Pentane-1,5-diyl bis(chloroacetate) is unique due to its specific chain length and the presence of chloroacetate groups, which confer distinct reactivity and properties. Its intermediate chain length provides a balance between flexibility and reactivity, making it suitable for various applications in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
90077-32-0 |
|---|---|
Molekularformel |
C9H14Cl2O4 |
Molekulargewicht |
257.11 g/mol |
IUPAC-Name |
5-(2-chloroacetyl)oxypentyl 2-chloroacetate |
InChI |
InChI=1S/C9H14Cl2O4/c10-6-8(12)14-4-2-1-3-5-15-9(13)7-11/h1-7H2 |
InChI-Schlüssel |
OQORMPABZFOUFE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOC(=O)CCl)CCOC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-({5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14154199.png)
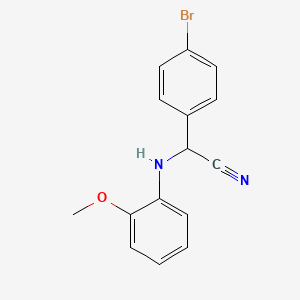

![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
![2-[4,7,10-Tris(2-hydroxyethyl)-1,4,7,10-tetrazacyclododec-1-yl]ethanol](/img/structure/B14154229.png)
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
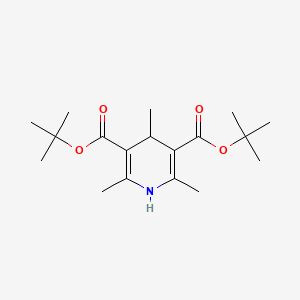
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)
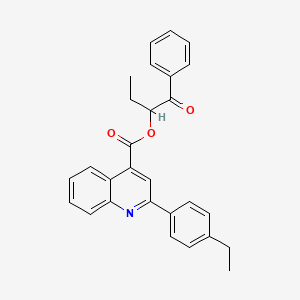
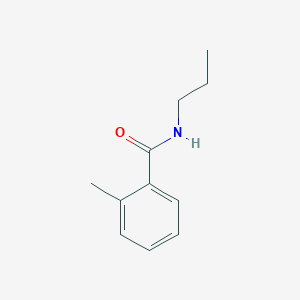
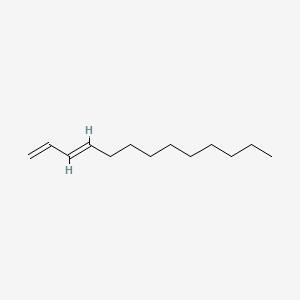
![Ethyl 2-[(ethylsulfanyl)carbonyl]butanoate](/img/structure/B14154277.png)
